2-azido-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride to form N-(2,4-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions usually involve the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-azido-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles through the Huisgen cycloaddition reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-azido-N-(2,4-dimethylphenyl)acetamide is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, it is used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and drug development . The compound’s ability to form triazoles through click chemistry makes it valuable for bioconjugation and labeling studies .
Mechanism of Action
The mechanism of action of 2-azido-N-(2,4-dimethylphenyl)acetamide involves its azido group, which can undergo cycloaddition reactions with alkynes to form triazoles. The triazole products formed are stable and can be used to label or modify biomolecules, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
2-azido-N-(2,4-dimethylphenyl)acetamide can be compared with other azido compounds such as this compound and this compound . While these compounds share similar azido functional groups, their unique structural features and reactivity profiles make them suitable for different applications. For example, this compound is particularly useful in click chemistry due to its ability to form stable triazole rings .
Properties
IUPAC Name |
2-azido-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMBUYCPDGMHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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